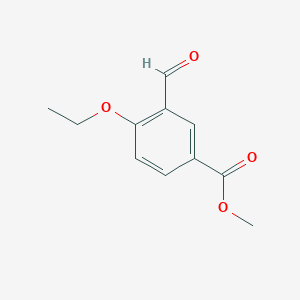

Methyl 4-ethoxy-3-formylbenzoate

Description

Methyl 4-ethoxy-3-formylbenzoate is a substituted benzoate ester characterized by an ethoxy group at the 4-position and a formyl group at the 3-position of the benzene ring. The ethoxy group enhances electron-donating effects, while the formyl group introduces electrophilic reactivity, making it a versatile intermediate for further derivatization, such as condensation or oxidation reactions.

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

methyl 4-ethoxy-3-formylbenzoate |

InChI |

InChI=1S/C11H12O4/c1-3-15-10-5-4-8(11(13)14-2)6-9(10)7-12/h4-7H,3H2,1-2H3 |

InChI Key |

PCAGUEDDZNMPHC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical and Chemical Properties

Methyl 4-ethoxy-3-formylbenzoate shares functional group similarities with other methyl esters of aromatic acids, though its substituents distinguish its properties:

Notes:

- The formyl group in this compound increases its electrophilicity compared to methyl salicylate, which contains a hydroxyl group that enhances hydrogen-bonding interactions .

- Unlike diterpene esters (e.g., sandaracopimaric acid methyl ester), this compound lacks a complex bicyclic framework, resulting in lower molecular weight and higher reactivity in substitution reactions .

Reactivity and Stability

- Electrophilic Reactivity : The formyl group at the 3-position makes this compound prone to nucleophilic attack, a feature absent in simpler esters like methyl salicylate. This property is advantageous in synthesizing Schiff bases or heterocyclic compounds.

- Thermal Stability : Compared to diterpene-based methyl esters (e.g., torulosic acid methyl ester), this compound is less thermally stable due to its lack of rigid hydrocarbon backbones .

- Solubility: The ethoxy group improves solubility in organic solvents (e.g., ethyl acetate) relative to non-polar diterpene esters, aligning with trends observed in methyl ester properties .

Research Findings and Limitations

- Synthetic Challenges: While alkylation of phenolic aldehydes (as in ) is a plausible route, regioselective introduction of the ethoxy and formyl groups requires precise control to avoid side products .

- Comparative Data Gaps : Direct experimental data on this compound’s physical properties (e.g., melting point, boiling point) are absent in the provided evidence; inferences are drawn from structurally related compounds .

- Environmental Behavior : Unlike volatile methyl esters (e.g., methyl salicylate), this compound’s higher molecular weight suggests lower atmospheric volatility, a critical factor in environmental fate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.